

## Ambroxol hydrochloride's potential in treating Sanfilippo Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Ambroxol hydrochloride |           |
| Cat. No.:            | B602070                | Get Quote |

## Ambroxol Hydrochloride for Sanfilippo Syndrome: A Technical Guide Abstract

Sanfilippo Syndrome (Mucopolysaccharidosis Type III or MPS III) is a group of rare, autosomal recessive lysosomal storage disorders characterized by the deficient enzymatic degradation of heparan sulfate, a glycosaminoglycan (GAG).[1][2] This deficiency leads to the accumulation of GAGs within lysosomes, causing progressive and severe neurodegeneration, developmental delay, and premature death.[1][3] Currently, treatment is primarily supportive, with no approved therapies that halt or reverse disease progression.[4] This guide explores the emerging potential of **Ambroxol hydrochloride**, a well-established mucolytic agent, as a pharmacological chaperone therapy for Sanfilippo Syndrome. We will delve into its proposed mechanism of action, summarize the existing preclinical and clinical evidence, and provide detailed experimental protocols from key studies.

### Introduction to Sanfilippo Syndrome

Sanfilippo Syndrome is classified into four main subtypes (A, B, C, and D), each caused by a deficiency in one of four enzymes required for the stepwise degradation of heparan sulfate.[2]



| Subtype  | Deficient Enzyme                                  | Gene   |
|----------|---------------------------------------------------|--------|
| MPS IIIA | Heparan N-sulfatase                               | SGSH   |
| MPS IIIB | α-N-acetylglucosaminidase                         | NAGLU  |
| MPS IIIC | Acetyl-CoA:α-glucosaminide<br>N-acetyltransferase | HGSNAT |
| MPS IIID | N-acetylglucosamine-6-<br>sulfatase               | GNS    |

The accumulation of partially degraded heparan sulfate in the lysosomes of various tissues, particularly in the central nervous system, is the primary pathological hallmark of the disease. [1][5] This leads to a cascade of cellular dysfunction, including impaired autophagy and mitochondrial function, ultimately resulting in the severe neurological symptoms characteristic of the disease. [4]

# Ambroxol Hydrochloride: A Potential Therapeutic Agent

**Ambroxol hydrochloride** is a small molecule drug that has been used for decades as an expectorant to treat respiratory diseases.[4][6] In recent years, it has been repurposed as a potential pharmacological chaperone for several lysosomal storage disorders, most notably Gaucher disease.[7][8][9]

#### **Proposed Mechanism of Action**

The therapeutic potential of Ambroxol in Sanfilippo Syndrome is predicated on its role as a pharmacological chaperone. This proposed mechanism involves several key actions at the cellular level:

- Enzyme Enhancement: Ambroxol is thought to bind to misfolded lysosomal enzymes, assisting in their correct folding and trafficking from the endoplasmic reticulum to the lysosome.[4][7] This can increase the residual activity of the deficient enzyme.
- Lysosomal Function Enhancement: Ambroxol may enhance overall lysosomal function, potentially by increasing the expression of lysosomal proteins and promoting the clearance







of accumulated substrates.[4][6]

Autophagy Modulation: Evidence suggests that Ambroxol can positively affect the
autophagy-lysosome pathway, which is often impaired in lysosomal storage disorders.[4][10]
By improving autophagic flux, Ambroxol may help clear the toxic accumulation of GAGs and
other cellular debris.[10]





Proposed Mechanism of Ambroxol Hydrochloride in Sanfilippo Syndrome

Click to download full resolution via product page

**Figure 1:** Proposed chaperone action of Ambroxol in Sanfilippo Syndrome.



#### **Preclinical and Clinical Evidence**

The investigation into Ambroxol for Sanfilippo Syndrome is supported by both in vitro and in vivo preclinical data, and is currently the subject of a clinical trial.

#### In Vitro Studies

A key study investigated the effects of Ambroxol on peripheral blood mononuclear cells (PBMCs) derived from patients with Sanfilippo Syndrome Type B.[4]

| Ambroxol Concentration | Increase in NAGLU Enzyme Activity |
|------------------------|-----------------------------------|
| 1 μΜ                   | 15%                               |
| 10 μΜ                  | 15%                               |
| 100 μΜ                 | No significant increase           |

Table 1: Effect of Ambroxol on NAGLU enzyme activity in MPS IIIB patient-derived PBMCs.[4]

The study also demonstrated that Ambroxol positively influenced autophagy-lysosomal pathways in cells from MPS III patients.[4] However, it did not show an increase in HGSNAT activity in cells from an MPS IIIC patient.[4]

#### **In Vivo Studies**

A preliminary study utilized a canine model of Sanfilippo Syndrome Type B.[5]



| Parameter                | Value                                                         |
|--------------------------|---------------------------------------------------------------|
| Animal Model             | Schipperke dog with a naturally occurring NAGLU gene mutation |
| Treatment Group          | n=1                                                           |
| Untreated Control Group  | n=2                                                           |
| Unaffected Control Group | n=2                                                           |
| Dosage                   | 30 mg/kg/day (divided every 12 hours)                         |
| Treatment Duration       | 2 to 16 weeks of age                                          |

Table 2: Study design for Ambroxol treatment in a canine model of MPS IIIB.[5]

The results, although preliminary, indicated a potential positive effect. Quantitative immunohistochemical analysis showed a decrease in brain and spinal cord levels of LIMP2 (a lysosomal membrane protein), GFAP (a marker of astrogliosis), and Iba1 (a marker of microglial activation) in the treated animal compared to untreated controls.[5]

#### **Clinical Trials**

A Phase 2/3 clinical trial is currently recruiting participants to evaluate high-dose **Ambroxol hydrochloride** in adults with Sanfilippo Syndrome (all types).[6][11][12]



| Parameter                  | Detail                                                                                                                                                                                              |
|----------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Trial Name                 | An Open Label Dose Escalation Study to Assess the Safety, Tolerability, and Pharmacologic Properties of High Dose Ambroxol Hydrochloride in Adult (≥ 18 Years of Age) Subjects With MPS III[11][13] |
| Status                     | Recruiting[11]                                                                                                                                                                                      |
| Number of Participants     | 10[11]                                                                                                                                                                                              |
| Age                        | ≥ 18 years[11][13]                                                                                                                                                                                  |
| Duration                   | 60 weeks (52-week treatment period)[11]                                                                                                                                                             |
| Dosage Regimen             | Dose escalation: - Initial: 9 mg/kg/day (max 150 mg TID) - Week 12: 18 mg/kg/day (max 300 mg TID) - Week 24: 27 mg/kg/day (max 1350 mg/day)[13][14]                                                 |
| Primary Outcome Measures   | Safety and tolerability                                                                                                                                                                             |
| Secondary Outcome Measures | Pharmacologic properties, changes in urinary GAGs, serum heparan sulfate (HS), and neurofilament light chain (sNFL) levels.[13]                                                                     |

Table 3: Overview of the ongoing clinical trial of Ambroxol for Sanfilippo Syndrome.

# Experimental Protocols In Vitro Enzyme Activity Assay (MPS IIIB)

- Cell Culture: Peripheral blood mononuclear cells (PBMCs) were isolated from a patient with a confirmed diagnosis of MPS IIIB.[4]
- Treatment: Cells were cultured for five days in the presence of varying concentrations of Ambroxol hydrochloride (1 μM, 10 μM, and 100 μM) or a negative control (vehicle).[4]
- Enzyme Assay: After the incubation period, cell lysates were prepared. The activity of N-acetyl-alpha-glucosaminidase (NAGLU) was measured using a standard fluorometric assay



with a specific substrate for the enzyme. The fluorescence generated is proportional to the enzyme activity.[4]

• Data Analysis: The enzyme activity in the Ambroxol-treated cells was compared to the activity in the untreated control cells to determine the percentage increase.[4]



Workflow for In Vitro Enzyme Activity Assay

Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. A Cure for Sanfilippo Syndrome? A Summary of Current Therapeutic Approaches and their Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. EP3923921B1 Compositions for treating lysosomal storage disorders: ambroxol as treatment agent for mucopolysaccharidoses iii (sanfilippo syndrome) - Google Patents [patents.google.com]
- 5. DSpace [dr.lib.iastate.edu]
- 6. Ambroxol for Sanfilippo Syndrome · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Advances in the Development of Pharmacological Chaperones for the Mucopolysaccharidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ambroxol chaperone therapy for neuronopathic Gaucher disease: A pilot study PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical and preclinical insights into high-dose ambroxol therapy for Gaucher disease type 2 and 3: A comprehensive systematic review PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. curesanfilippofoundation.org [curesanfilippofoundation.org]
- 12. curesanfilippofoundation.org [curesanfilippofoundation.org]
- 13. An Open Label Dose Escalation Study to Assess the Safety, Tolerability, and Pharmacologic Properties of High Dose Ambroxol Hydrochloride in Adult (≥ 18 Years of Age) Subjects With MPS III [ctv.veeva.com]
- 14. DDrare: Database of Drug Development for Rare Diseases [ddrare.nibn.go.jp]
- To cite this document: BenchChem. [Ambroxol hydrochloride's potential in treating Sanfilippo Syndrome]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b602070#ambroxol-hydrochloride-s-potential-in-treating-sanfilippo-syndrome]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com